molecular formula C3H5ClN4 B1280919 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole CAS No. 55408-14-5

5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole

Cat. No. B1280919
CAS RN: 55408-14-5
M. Wt: 132.55 g/mol
InChI Key: YGFXNNJIVZUYCL-UHFFFAOYSA-N
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Patent
US07414068B2

Procedure details

5-chloromethyl-1H-tetrazole (300 mg, 2.53 mmol) prepared the above a was dissolved in DMF (10 ml), therein K2CO3 (455 mg, 3.29 mmol) was added. Thereafter, therein MeI (0.16 ml, 2.53 mmol) was slowly added dropwise for 4 hours at room temperature, the reaction mixture was stirred at room temperature. After the said reaction was completed, water (30 ml) was added to the reaction mixture. The reaction mixture was extracted with ether (50 μl), thereafter the organic layer was washed with saturated brine solution, dried over anhydrous MgSO4, and concentrated. The residue was purified by silcagel column chromatography (developing solvent-n-hexane:ethyl acetate=4:1) to give 5-chloromethyl-1-methyl-1H-tetrazole (88.1 mg, 26%) and 5-chloromethyl-2-methyl-2H-tetrazole (184.2 mg, yield: 55%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
455 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[NH:7][N:6]=[N:5][N:4]=1.[C:8]([O-])([O-])=O.[K+].[K+].[CH3:14]I.O>CN(C=O)C>[Cl:1][CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[N:5][N:4]=1.[Cl:1][CH2:2][C:3]1[N:4]=[N:5][N:6]([CH3:14])[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClCC1=NN=NN1
Step Two
Name
Quantity
455 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.16 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the said reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether (50 μl)
WASH
Type
WASH
Details
the organic layer was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silcagel column chromatography (developing solvent-n-hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NN=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 88.1 mg
YIELD: PERCENTYIELD 26%
Name
Type
product
Smiles
ClCC=1N=NN(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 184.2 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07414068B2

Procedure details

5-chloromethyl-1H-tetrazole (300 mg, 2.53 mmol) prepared the above a was dissolved in DMF (10 ml), therein K2CO3 (455 mg, 3.29 mmol) was added. Thereafter, therein MeI (0.16 ml, 2.53 mmol) was slowly added dropwise for 4 hours at room temperature, the reaction mixture was stirred at room temperature. After the said reaction was completed, water (30 ml) was added to the reaction mixture. The reaction mixture was extracted with ether (50 μl), thereafter the organic layer was washed with saturated brine solution, dried over anhydrous MgSO4, and concentrated. The residue was purified by silcagel column chromatography (developing solvent-n-hexane:ethyl acetate=4:1) to give 5-chloromethyl-1-methyl-1H-tetrazole (88.1 mg, 26%) and 5-chloromethyl-2-methyl-2H-tetrazole (184.2 mg, yield: 55%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
455 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[NH:7][N:6]=[N:5][N:4]=1.[C:8]([O-])([O-])=O.[K+].[K+].[CH3:14]I.O>CN(C=O)C>[Cl:1][CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[N:5][N:4]=1.[Cl:1][CH2:2][C:3]1[N:4]=[N:5][N:6]([CH3:14])[N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClCC1=NN=NN1
Step Two
Name
Quantity
455 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.16 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the said reaction
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether (50 μl)
WASH
Type
WASH
Details
the organic layer was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silcagel column chromatography (developing solvent-n-hexane:ethyl acetate=4:1)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NN=NN1C
Measurements
Type Value Analysis
AMOUNT: MASS 88.1 mg
YIELD: PERCENTYIELD 26%
Name
Type
product
Smiles
ClCC=1N=NN(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 184.2 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.